N-(2-methoxybenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
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Overview
Description
N-(2-methoxybenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a complex organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a methoxybenzyl group and a tetrahydropyran-4-ylmethoxy group attached to the nicotinamide core
Preparation Methods
The synthesis of N-(2-methoxybenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable base.
Attachment of the Tetrahydropyran-4-ylmethoxy Group: This step involves the reaction of the intermediate compound with tetrahydropyran-4-ylmethanol under acidic or basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(2-methoxybenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl or tetrahydropyran-4-ylmethoxy groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
N-(2-methoxybenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biochemical pathways or its use as a drug candidate.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its application and are the subject of ongoing research.
Comparison with Similar Compounds
N-(2-methoxybenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can be compared with other similar compounds, such as:
Nicotinamide: The parent compound, which lacks the methoxybenzyl and tetrahydropyran-4-ylmethoxy groups.
N-(2-methoxybenzyl)nicotinamide: A simpler derivative with only the methoxybenzyl group attached.
6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide: A derivative with only the tetrahydropyran-4-ylmethoxy group attached.
The uniqueness of this compound lies in the combination of these two functional groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-18-5-3-2-4-16(18)12-22-20(23)17-6-7-19(21-13-17)26-14-15-8-10-25-11-9-15/h2-7,13,15H,8-12,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSVQSKEAZZMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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